molecular formula C9H14N2O2 B1291668 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288251-51-4

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1291668
M. Wt: 182.22 g/mol
InChI Key: OTFVOPYELVXHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group attached to the first position and a methyl group at the fifth position, along with a carboxylic acid functional group at the fourth position, make it a compound of interest for various chemical and pharmaceutical applications due to its potential biological activity and its structural role as a building block for more complex molecules .

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a more versatile approach than previous methods . Another study reports the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, which includes acylation and reaction with alkyl hydrazines . Additionally, an improved synthesis method for 1H-pyrazole-4-carboxylic acid has been described, which significantly increases the yield of the final product .

Molecular Structure Analysis

Structural studies of pyrazole derivatives have revealed insights into their molecular configurations. For instance, the X-ray crystal structure of 1H-pyrazole-3-(N-tert-butyl)carboxamide showed tautomerism in the solid state and in solution, with a temperature-dependent ratio of tautomers . Crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, demonstrating a planar heterocyclic core and intermolecular hydrogen bonding in the crystalline lattice .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives has been the subject of various studies. For example, the electrophilic halogenation and cycloaddition reactions of 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones have been explored, providing insights into the structural confirmation of the products . A comparative study of the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has also been conducted, highlighting the influence of reaction conditions on product distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are crucial for their practical applications. A combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been carried out, including characterization by NMR, FT-IR, and X-ray diffraction, as well as DFT calculations to compare experimental and theoretical data . The hydrogen-bonding patterns in related compounds have been analyzed, revealing the formation of chains and aggregates in the crystalline state, which can affect the compound's solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been utilized in various synthetic processes. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the formation of fluorinated pyrazole-4-carboxylic acids, showcasing the compound's role in the synthesis of structurally diverse molecules (Iminov et al., 2015).

Pharmacological Research

  • Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized, which involved the use of tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives. These compounds were evaluated for their antitumor properties, indicating the potential medicinal applications of the compound (Abonía et al., 2011).

Crystallography and Structural Analysis

  • In crystallography, tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives have been used to study hydrogen-bonded supramolecular structures. These studies help in understanding molecular interactions and the design of new materials (Castillo et al., 2009).

Molecular Reactivity Studies

  • Research has also focused on investigating the reactivity of compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, derived from similar tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid frameworks. These studies are significant for developing new synthetic methods and understanding chemical reactivity (Mironovich & Shcherbinin, 2014).

Safety And Hazards

As with any chemical compound, handling “1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols .

properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVOPYELVXHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623619
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

288251-51-4
Record name 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester (2.0 g, 10.19 mmol) in methanol (6.8 mL) cooled to 0° C. was treated dropwise with a 4N aqueous sodium hydroxide solution (5.1 mL, 20.4 mmol). The reaction was allowed to slowly warm to 25° C. The reaction was stirred at 25° C. overnight. At this time, the reaction was concentrated in vacuo to remove methanol. The residue was diluted with water (25 mL) and was then extracted with ethyl acetate (1×25 mL). The aqueous layer was then acidified to pH=1 with a 3N aqueous hydrochloric acid solution. The resulting precipitate was collected by filtration, washed with water and hexanes, and then dried in vacuo to afford 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.43 g, 78%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate in MeOH (20 mL) was treated with 2 M aqueous NaOH solution (7.95 mL, 15.9 mmol) for 48 h at room temperature. The solvent was removed under reduced pressure and the resulting residue was dissolved in H2O (20 mL). The resulting solution was then acidified to pH-2 using 2 M HCl. The resulting precipitate was isolated by filtration, washed once with H2O (20 mL), and the solid was dried under high vacuum to yield 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid. 1H-NMR (400 MHz, d6-DMSO) δ: 12.16 (br. s., 1H), 7.67 (s, 1H), 2.69 (s, 3H), 1.59 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.95 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure as described in Anderson, K. W., et al., PCT Publication, WO 2007/107470, published Sep. 27, 2007, as described in Example 54, Steps 2 and 3, pages 97-98, and substituting triethylamine for the sodium acetate reagent in Step 2) from methyl acetoacetate (1.14 mL, 10.6 mmol), DMFDMA (1.48 mL, 11.1 mmol), tert-butylhydrazine hydrochloride (1.32 g, 10.6 mmol), and TEA (4.43 mL, 31.8 mmol) to yield methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate after chromatography using a 80-g SiO2 pre-packed column eluting with 0:1-3:7 EtOAc/heptane. Said product was used directly in the next step without further purification. 1H-NMR (400 MHz, CDCl3) δ: 7.78 (s, 1H), 3.80 (s, 3H), 2.75 (s, 3H), 1.66 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
4.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

In a mixture of ethanol:water:dioxane (1:1:1, 21 mL) was placed ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate (1.48 g, 7.04 mmol) and lithium hydroxide hydrate (886 mg, 21.12 mmol). The reaction was stirred at 40° C. for 3 hrs and then at RT overnight. The reaction was diluted with water (25 μL) and ether (25 mL). The ether layer was discarded and the aqueous phase made acidic (pH˜=4) with 1N HCl. The acidic phase was then extracted with ethyl acetate (2×25 mL) and the combined ethyl acetate layers were washed with brine, dried (Na2SO4), evaporated at reduced pressure to give 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid as a white solid (1.12 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 1.56 (s, 9 H), 2.67 (s, 3 H), 7.65 (s, 1 H), 12.13 (s, 1 H); MS (ESI) m/z: 183.0 (M+H+).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water dioxane
Quantity
21 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 μL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a mixture of ethanol:water:dioxane (1:1:1, 21 mL) was placed ethyl 1-tert-butyl-5-methyl-1 H-pyrazole-4-carboxylate (1.48 g, 7.04 mmol) and lithium hydroxide hydrate (886 mg, 21.12 mmol). The reaction was stirred at 40° C. for 3 hrs and then at RT overnight. The reaction was diluted with water (25 mL) and ether (25 mL). The ether layer was discarded and the aqueous phase made acidic (pH˜=4) with 1N HCl. The acidic phase was then extracted with ethyl acetate (2×25 mL) and the combined ethyl acetate layers were washed with brine, dried (Na2SO4), evaporated at reduced pressure to give 1-tert-butyl-5-methyl-1 H-pyrazole-4-carboxylic acid as a white solid (1.12 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 1.56 (s, 9 H), 2.67 (s, 3 H), 7.65 (s, 1 H), 12.13 (s, 1 H); MS (ESI) m/z: 183.0 (M+H+).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water dioxane
Quantity
21 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
1
Citations
M Chen, Z Li, X Shao, P Maienfisch - Journal of Agricultural and …, 2022 - ACS Publications
… Hydrolysis of the ester 3C under basic conditions gave 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid 4C. (47) Using this protocol, without isolating intermediates, the overall yield …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.